

# Comparative Guide: L-METHIONINE-N-FMOC (15N) Sourcing & Quality Validation

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## Compound of Interest

Compound Name: L-METHIONINE-N-FMOC (15N)

Cat. No.: B1579906

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## Executive Summary

**L-Methionine-N-Fmoc (15N)** is a critical reagent for biomolecular NMR and quantitative proteomics (SILAC/AQUA). Its performance is defined not just by chemical purity, but by isotopic enrichment levels and oxidative stability.<sup>[1]</sup> Methionine is uniquely susceptible to oxidation (forming sulfoxides) during storage and solid-phase peptide synthesis (SPPS), which can lead to complex heterogeneous product mixtures and reduced yield.

This guide provides a comparative analysis of major suppliers (Cambridge Isotope Laboratories, Sigma-Aldrich/Merck, and others) and establishes a self-validating Quality Control (QC) protocol that researchers should implement upon receipt of materials.

## Part 1: Supplier Landscape & Comparative Analysis<sup>[1]</sup>

The market for stable isotope-labeled amino acids is dominated by a few key manufacturers who synthesize the raw isotopes, which are then distributed globally.<sup>[1]</sup> The primary differentiator is often isotopic enrichment guarantees and packaging quality (crucial for preventing Methionine oxidation).

**Table 1: Comparative Specifications of Key Suppliers**

Feature	Cambridge Isotope Labs (CIL)	Sigma-Aldrich (Isotec/Merck)	Generic / Bulk Suppliers
Product Code Examples	NLM-4632 (15N)	609196 (15N)	Various
Isotopic Enrichment	≥ 99% (Often 99.5%)	≥ 98% (Standard grade)	97-98%
Chemical Purity (HPLC)	≥ 98%	≥ 98%	≥ 95-97%
Chiral Purity	≥ 99% L-isomer	≥ 99% L-isomer	Variable (Check CoA)
Packaging	Amber glass, Argon/N2 flushed	Amber glass, standard seal	Plastic bottles (Risk of O2)
Primary Application	High-Res NMR, Quant MS	Routine Labeling, Metabolic Studies	Large-scale synthesis
Cost Profile	Premium	Mid-Range	Economy

## Technical Analysis of Differences

- Isotopic Enrichment (99% vs 98%):
  - CIL typically guarantees ≥99% enrichment. In multidimensional NMR (e.g., 1H-15N HSQC), a 1% drop in enrichment results in a linear loss of signal intensity.<sup>[1]</sup> For large proteins (>30 kDa) where signal-to-noise is already compromised by relaxation, the extra 1% provided by premium suppliers is statistically significant.<sup>[1]</sup>
  - Sigma-Aldrich offers a robust "98 atom %" product which is sufficient for metabolic labeling or mass spectrometry where <1% unlabeled background is easily subtracted mathematically.
- Oxidative Stability (The "Hidden" Spec):
  - Methionine readily oxidizes to Methionine Sulfoxide (Met(O)) in the presence of atmospheric oxygen and moisture.

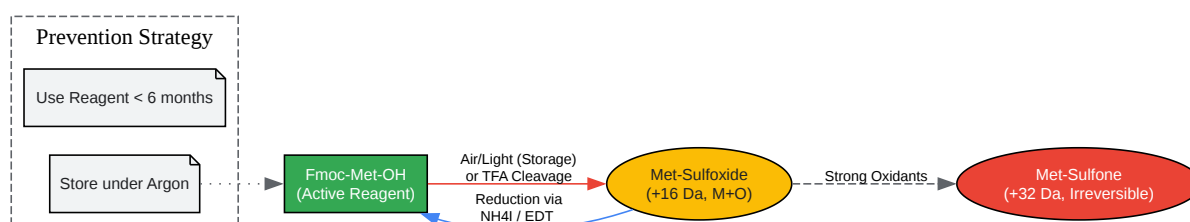
- Premium suppliers (CIL, CortecNet) package Fmoc-Met-15N under inert gas (Argon/Nitrogen) in amber vials with high-integrity seals.
- Economy suppliers may ship in standard plastic containers. Oxygen permeation over 6 months can convert 5-10% of the reagent to Met(O), which couples efficiently but changes the peptide's retention time and mass (+16 Da).

## Part 2: Critical Quality Attributes (CQA) & Mechanism

To make an informed choice, one must understand the degradation pathways that threaten this reagent.[1]

### The Methionine Oxidation Pathway

In SPPS, Methionine oxidation is the primary failure mode. It can occur pre-synthesis (bad reagent) or during cleavage.



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Figure 1: Methionine oxidation pathway. Met-Sulfoxide can be reduced back to Met, but Met-Sulfone is irreversible.[1] High-quality reagents minimize initial MetO content.

## Part 3: Experimental Validation Protocol (Self-Validating System)

Do not trust the Certificate of Analysis (CoA) blindly, especially if the bottle has been opened or stored for >3 months. Perform this 3-step validation before committing to a costly synthesis.

## Step 1: Visual & Solubility Check[1]

- Protocol: Dissolve 10 mg of Fmoc-Met-15N in 1 mL of DMF.
- Pass Criteria: Solution must be clear and colorless.
- Fail Criteria: Yellow tint indicates significant oxidation or Fmoc cleavage.[1] Turbidity indicates polymerization or moisture contamination.[1]

## Step 2: LC-MS Purity & Oxidation Screen

This is the definitive test for the "M+16" sulfoxide peak.

- Method: Reverse-phase HPLC (C18 column), Gradient 5-95% Acetonitrile/Water (+0.1% Formic Acid).
- Detection: ESI-MS (Positive Mode).
- Target Mass:
  - Fmoc-Met-15N (Expected): ~372.4 Da (depending on exact isotope weight).
  - Impurity (Met-Sulfoxide): +16 Da.
- Acceptance Threshold:
  - < 1% Sulfoxide: Excellent (Proceed).
  - 1-5% Sulfoxide: Acceptable for short peptides; add reducing agents (NH4I) during cleavage.
  - > 5% Sulfoxide: Reject reagent for critical NMR work.

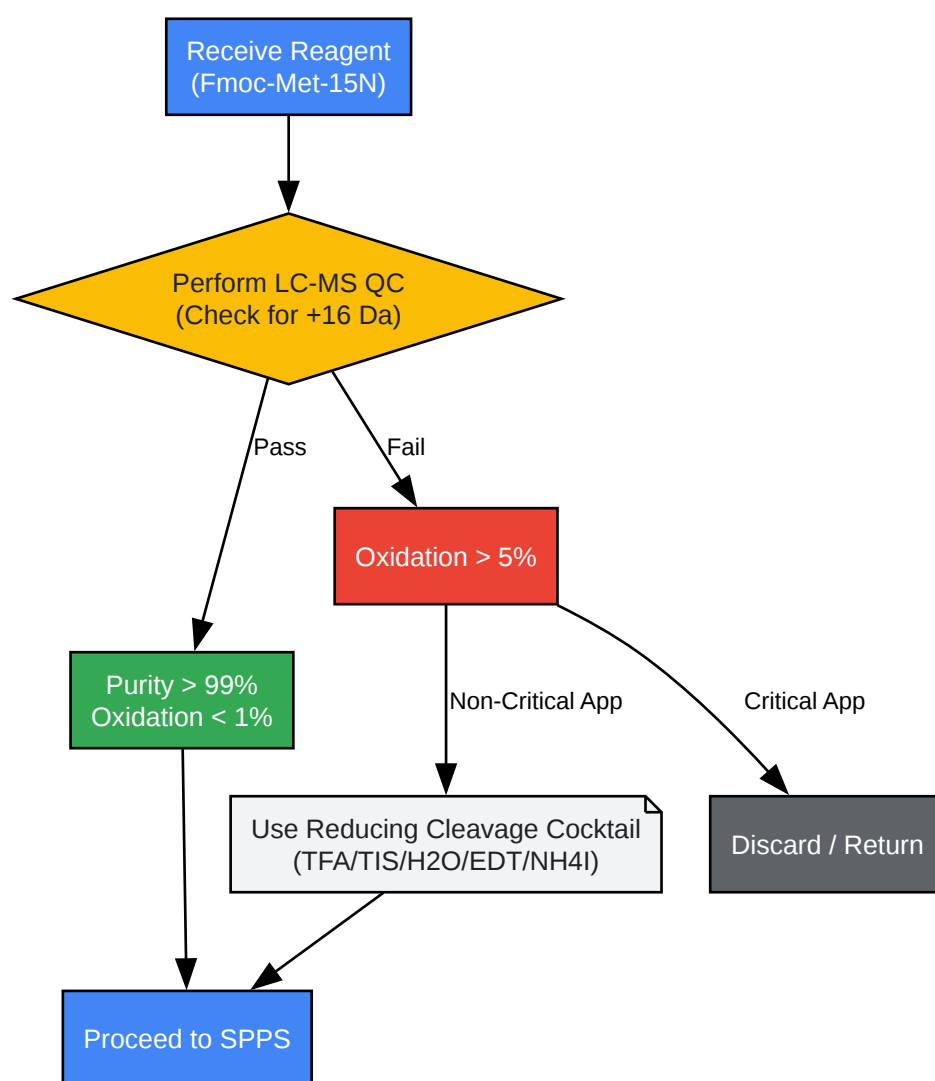
## Step 3: 1H-NMR Identity Check (Optional)

If LC-MS is unavailable, <sup>1</sup>H-NMR can detect the shift in the methyl group signal caused by oxidation.

- Signal: The S-CH<sub>3</sub> (methyl) protons in pure Met appear around 2.1 ppm.
- Shift: In Met-Sulfoxide, this singlet shifts downfield to approx 2.7 ppm.[1]

## Part 4: Synthesis Workflow Integration

Once the reagent passes QC, integrate it into your SPPS workflow using this logic flow to minimize risk.



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Figure 2: Quality Control Decision Matrix for incoming isotope reagents.

## Recommended Cleavage Cocktail for Met-Containing Peptides

To reverse any minor oxidation that occurs during synthesis or exists in the reagent:

- Cocktail: TFA (90%) / Thioanisole (5%) / EDT (3%) / Anisole (2%).
- Additive: Add NH<sub>4</sub>I (Ammonium Iodide) (approx 20-50 mg per 5 mL) to the cleavage cocktail. This actively reduces Met(O) back to Met during the cleavage reaction [4].

## References

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## Sources

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